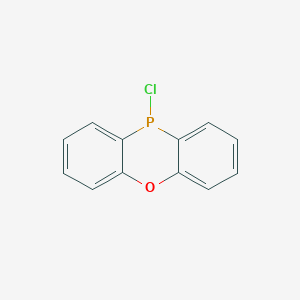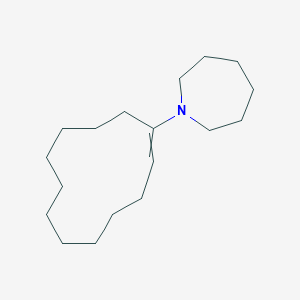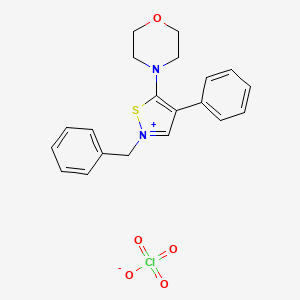
Phosphorodiamidic acid, tetraethyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidic acid, tetraethyl-, methyl ester is an organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two amide groups and an ester group. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Phosphorodiamidic acid, tetraethyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of tetraethyl phosphorodiamidate with methyl iodide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: Phosphorodiamidic acid, tetraethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorodiamidic acid esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in chemical synthesis and industrial applications.
科学的研究の応用
Phosphorodiamidic acid, tetraethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Research explores its use in drug development, especially in designing inhibitors for specific enzymes.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphorodiamidic acid, tetraethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing active phosphorodiamidic acid, which then interacts with the target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application.
類似化合物との比較
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Phosphorodiamidic acid, tetraethyl-, ethyl ester
- Phosphorodiamidic acid, tetraethyl-, propyl ester
Comparison: Phosphorodiamidic acid, tetraethyl-, methyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs. The methyl ester group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
特性
CAS番号 |
90723-35-6 |
|---|---|
分子式 |
C9H23N2O2P |
分子量 |
222.27 g/mol |
IUPAC名 |
N-[diethylamino(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C9H23N2O2P/c1-6-10(7-2)14(12,13-5)11(8-3)9-4/h6-9H2,1-5H3 |
InChIキー |
DRMVCCSVICBCAM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(=O)(N(CC)CC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)



![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)


![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)



